molecular formula C19H21D3N2OS.C4H4O4 B1165190 Methotrimeprazine-d3 Maleate

Methotrimeprazine-d3 Maleate

Cat. No.: B1165190
M. Wt: 447.56
Attention: For research use only. Not for human or veterinary use.
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Description

Methotrimeprazine-d3 Maleate is the deuterated isotopologue of Methotrimeprazine Maleate (Levomepromazine Maleate), a phenothiazine derivative used as an analgesic, antipsychotic, and antiemetic. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium, typically in methyl groups, to enhance metabolic stability and utility as an internal standard in pharmacokinetic studies . Its molecular formula is C₁₉H₂₁D₃N₂OS·C₄H₄O₄, with a molecular weight of approximately 447.5 g/mol (compared to 444.5 g/mol for the non-deuterated form). The maleate salt improves solubility (0.3 g/100 mL in water) and stability, critical for injectable formulations .

Properties

Molecular Formula

C19H21D3N2OS.C4H4O4

Molecular Weight

447.56

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Analogues

Levomepromazine Maleate (Non-Deuterated)
  • Molecular Formula : C₁₉H₂₄N₂OS·C₄H₄O₄.
  • Key Differences : Absence of deuterium substitution; identical therapeutic effects but shorter metabolic half-life due to faster hepatic oxidation.
  • Therapeutic Use : Migraine management (supported by a randomized trial ), schizophrenia, and postoperative nausea.
  • Regulatory Status : Included in BP 2008 and USP 31, ensuring pharmacopeial compliance .
Chlorpromazine Hydrochloride
  • Molecular Formula : C₁₇H₁₉ClN₂S·HCl.
  • Key Differences: Chlorine substitution at position 2 of the phenothiazine ring; higher dopamine D₂ receptor affinity but greater extrapyramidal side effects.
  • Solubility : 1 g/10 mL in water (superior to methotrimeprazine salts), enabling broader formulation flexibility .
Desmethyldoxepin Maleate
  • Molecular Formula: C₁₉H₂₁NO·C₄H₄O₄.
  • Key Differences: Dibenzooxepin backbone instead of phenothiazine; primarily used as an antidepressant impurity reference standard .

Salt Form Comparisons

Compound Salt Form Solubility (H₂O) Bioavailability
Methotrimeprazine-d3 Maleate Maleate 0.3 g/100 mL Moderate (pH-dependent)
Levomepromazine HCl Hydrochloride 1.2 g/100 mL High
Chlorpromazine HCl Hydrochloride 10 g/100 mL High

Table 1: Comparative solubility and bioavailability of phenothiazine salts. Hydrochloride salts generally exhibit higher solubility than maleates, but maleates offer better stability in acidic conditions, favoring long-term storage .

Deuterated vs. Non-Deuterated Forms

Parameter This compound Levomepromazine Maleate
Metabolic Half-Life (t₁/₂) 8–12 hours 4–6 hours
CYP3A4 Oxidation Rate Reduced by 30–40% Standard
Analytical Utility Internal standard for LC-MS/MS Active pharmaceutical ingredient

Table 2: Pharmacokinetic and analytical differences.
Deuteration slows metabolism via the kinetic isotope effect, making this compound valuable for tracking drug distribution without altering receptor binding .

Research Findings

  • Efficacy in Migraine : A 1991 randomized trial demonstrated Methotrimeprazine’s superiority over meperidine/dimenhydrinate in pain reduction (p < 0.05) .
  • Stability Studies: Deuterated forms show 20% lower degradation in accelerated stability tests (40°C/75% RH) compared to non-deuterated analogs .

Q & A

Q. What protocols are essential for validating deuterium enrichment levels in batch-to-batch synthesis?

  • Methodological Answer : Implement qNMR with deuterated internal standards (e.g., DMSO-d6_6). Calculate molar substitution ratios using integration of 1H^1\text{H}-NMR peaks. Cross-validate with isotope ratio mass spectrometry (IRMS) for batches exceeding 99% isotopic purity .

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